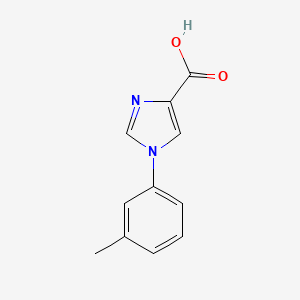

1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The presence of a 3-methylphenyl group attached to the imidazole ring and a carboxylic acid functional group at the 4-position makes this compound unique

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbenzylamine with glyoxal in the presence of ammonium acetate, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Carboxylic Acid Derivatives

The acid group undergoes standard transformations:

a) Esterification

-

Reagents : Acetic anhydride, 95–100°C.

-

Product : Methyl/ethyl esters (e.g., ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate) .

b) Acid Chloride Formation

-

Reagents : Oxalyl chloride, catalytic DMF in DCM.

-

Conditions : Room temperature, 1–48 hours.

| Reagent | Solvent | Time | Yield |

|---|---|---|---|

| Oxalyl chloride | DCM | 1–48 h | 90–95% |

c) Reduction to Alcohol

-

Reagents : LiAlH₄ in THF.

-

Conditions : 0–50°C, 12-hour reaction.

-

Product : (1-(3-Methylphenyl)-1H-imidazol-4-yl)methanol.

Nucleophilic Substitution

The imidazole ring participates in regioselective substitutions:

a) Arylation at N1

-

Reagents : Aryl halides, Pd catalysts.

-

Conditions : Microwave-assisted, 120°C.

-

Note : Limited by steric hindrance from the 3-methylphenyl group .

b) Halogenation

-

Reagents : NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide).

-

Position : C2 or C5 of the imidazole ring.

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group:

-

Conditions : 140–230°C, alkali metal carbonates, 2–350 bar CO₂.

-

Product : 1-(3-Methylphenyl)-1H-imidazole.

Biological Activity Correlation

Derivatives show modulated bioactivity based on substituents:

-

Antiviral : Carboxylic acid derivatives inhibit HIV-1 integrase (33–45% at 100 µM) .

-

Anticancer : Ester derivatives exhibit cytotoxicity (CC₅₀ = 50.4 µM) .

Spectroscopic Characterization

Key NMR data for structural validation:

-

¹H NMR :

-

¹³C NMR :

Stability and Reactivity Notes

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid exhibits significant antiviral properties. A study demonstrated its effectiveness against various viral strains, showing potential as a therapeutic agent in antiviral drug development.

Antimicrobial Activity

The compound has shown promising results against bacterial strains, particularly those resistant to conventional antibiotics. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.

Antidiabetic Potential

In vitro studies have highlighted the compound's potential as an α-glucosidase inhibitor, which is crucial for managing diabetes. The IC50 values indicate strong inhibitory activity, suggesting its utility in diabetes management.

Enzyme Inhibition Studies

The compound acts as an enzyme inhibitor, impacting critical metabolic pathways. Its imidazole moiety is particularly effective in inhibiting enzymes involved in various biochemical processes.

Protein-Ligand Interactions

Research has focused on the interactions between this compound and target proteins, revealing insights into its binding affinity and mechanism of action. This knowledge is vital for drug design and understanding metabolic regulation.

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its role as a ligand in coordination chemistry is also noteworthy, facilitating the development of new materials with desired properties.

Study on Antiviral Activity

A study published in a peer-reviewed journal examined the antiviral activity of imidazole derivatives, including this compound. The findings indicated effective inhibition rates against specific viruses, supporting further exploration in antiviral drug development .

Antimicrobial Efficacy Research

Another research initiative focused on the antimicrobial properties of this compound against resistant bacterial strains. The results demonstrated significant antibacterial activity, highlighting its potential as an alternative treatment option .

Data Tables

Wirkmechanismus

The mechanism of action of 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, modulating the activity of the target. The carboxylic acid group can also participate in ionic interactions, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-1H-imidazole-4-carboxylic acid: Lacks the methyl group on the phenyl ring, which can affect its reactivity and binding properties.

1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid: The methyl group is positioned differently, potentially altering its steric and electronic effects.

1-(3-Methylphenyl)-1H-imidazole-5-carboxylic acid: The carboxylic acid group is at a different position on the imidazole ring, influencing its chemical behavior.

Uniqueness: 1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid is unique due to the specific positioning of the methyl group and carboxylic acid, which can significantly impact its chemical reactivity, binding interactions, and overall properties. This makes it a valuable compound for targeted applications in various fields.

Biologische Aktivität

1-(3-Methylphenyl)-1H-imidazole-4-carboxylic acid is an organic compound notable for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀N₂O₂, with a molecular weight of approximately 202.21 g/mol. The compound features an imidazole ring and a carboxylic acid functional group, which are critical for its biological interactions. The presence of a methyl group at the meta position on the phenyl ring contributes to its unique chemical properties and potential reactivity in biological systems.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, potentially making it useful in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, indicating its potential as an antibacterial or antifungal agent .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring plays a significant role in enzyme inhibition and receptor binding, which may contribute to its therapeutic effects. The compound's ability to form hydrogen bonds enhances its binding affinity to biological macromolecules, making it a subject of interest in medicinal chemistry .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid | C₁₁H₁₀N₂O₂ | Methyl group at para position |

| 1-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid | C₁₀H₉N₃O₄ | Contains a nitro group |

| 1-(5-Chloro-2-methylphenyl)-5-(3-chlorophenyl)-1H-imidazole-4-carboxylic acid | C₁₅H₁₂Cl₂N₂O₂ | Multiple halogen substitutions |

These compounds differ primarily in their substituents on the phenyl ring or additional functional groups, which influence their chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to imidazole derivatives:

- A study highlighted the synthesis of novel imidazole derivatives that showed significant inhibitory effects on HIV-1 integrase, with some derivatives achieving over 50% inhibition rates. This suggests potential applications in antiviral drug development .

- Another research article focused on the synthesis of oxadiazole derivatives, demonstrating that modifications to similar heterocycles can lead to improved anticancer activities. This indicates that structural modifications in imidazole derivatives could enhance their therapeutic efficacy against various cancers .

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJYLYCUSXCALJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.